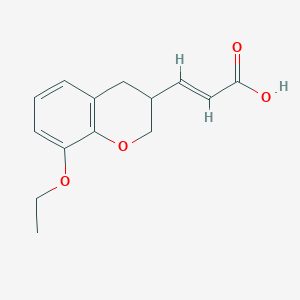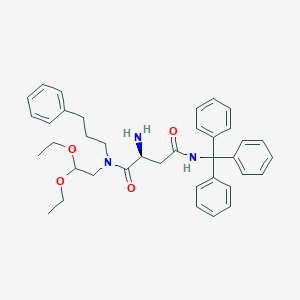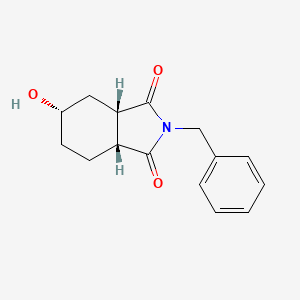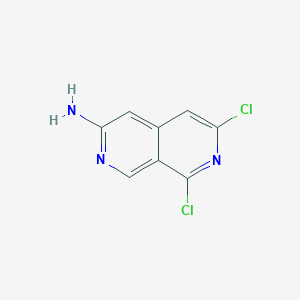
6,8-Dichloro-2,7-naphthyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-2,7-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and an amine group at the 3rd position on the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2,7-naphthyridin-3-amine typically involves the chlorination of 2,7-naphthyridine followed by amination. One common method includes the reaction of 2,7-naphthyridine with chlorine gas in the presence of a suitable catalyst to introduce chlorine atoms at the 6th and 8th positions. The resulting dichlorinated product is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dichloro-2,7-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine derivatives.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced amine derivatives.
Substitution: Hydroxyl or alkyl-substituted naphthyridines.
Applications De Recherche Scientifique
6,8-Dichloro-2,7-naphthyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6,8-Dichloro-2,7-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dichloro-2,7-naphthyridin-1-ol: Similar structure with a hydroxyl group at the 1st position.
6,8-Dichloro-2,7-naphthyridin-3-ol: Similar structure with a hydroxyl group at the 3rd position.
2,7-Naphthyridin-3-amine: Lacks chlorine atoms at the 6th and 8th positions.
Uniqueness
6,8-Dichloro-2,7-naphthyridin-3-amine is unique due to the presence of both chlorine atoms and an amine group, which confer distinct chemical reactivity and biological activity. The dichlorination enhances its potential as a versatile intermediate in synthetic chemistry, while the amine group contributes to its biological interactions.
Propriétés
Formule moléculaire |
C8H5Cl2N3 |
|---|---|
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
6,8-dichloro-2,7-naphthyridin-3-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-1-4-2-7(11)12-3-5(4)8(10)13-6/h1-3H,(H2,11,12) |
Clé InChI |
JMGZEPPXYZVFOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(N=C(C2=CN=C1N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
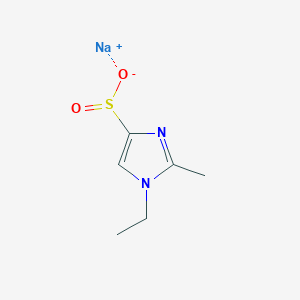
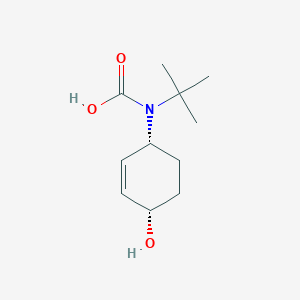
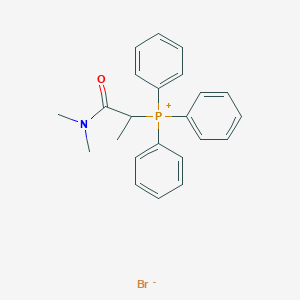
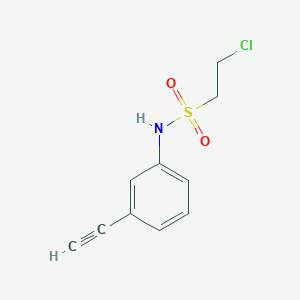
![2-(m-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13151502.png)
